N-(1,3-dioxo-2,3-dihydro-1H-benzo[de]isoquinolin-6-yl)-3-methylbutanamide
Description
N-(1,3-dioxo-2,3-dihydro-1H-benzo[de]isoquinolin-6-yl)-3-methylbutanamide is an organic compound belonging to the benzo[de]isoquinoline family This compound is characterized by its unique structure, which includes a benzo[de]isoquinoline core with a 1,3-dioxo group and a 3-methylbutanamide side chain
Properties
IUPAC Name |
N-(1,3-dioxobenzo[de]isoquinolin-6-yl)-3-methylbutanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O3/c1-9(2)8-14(20)18-13-7-6-12-15-10(13)4-3-5-11(15)16(21)19-17(12)22/h3-7,9H,8H2,1-2H3,(H,18,20)(H,19,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUXURDMGINJHJQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(=O)NC1=C2C=CC=C3C2=C(C=C1)C(=O)NC3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,3-dioxo-2,3-dihydro-1H-benzo[de]isoquinolin-6-yl)-3-methylbutanamide typically involves multi-step organic reactions. One common method includes the reaction of 2-benzyl-6-bromobenzo[de]isoquinoline-1,3-dione with ethylenediamine and hydrazine . This reaction leads to the formation of derivatives containing amino groups, which can be further functionalized to produce the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-(1,3-dioxo-2,3-dihydro-1H-benzo[de]isoquinolin-6-yl)-3-methylbutanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the dioxo groups to hydroxyl groups.
Substitution: Substitution reactions can replace hydrogen atoms with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents like methanol or benzene .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized compounds.
Scientific Research Applications
N-(1,3-dioxo-2,3-dihydro-1H-benzo[de]isoquinolin-6-yl)-3-methylbutanamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and as a chemosensor for detecting anions.
Biology: Investigated for its potential as a fluorescent probe in biological imaging.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism by which N-(1,3-dioxo-2,3-dihydro-1H-benzo[de]isoquinolin-6-yl)-3-methylbutanamide exerts its effects involves interactions with molecular targets and pathways. For example, its role as a chemosensor is based on the photoinduced electron transfer (PET) effect, where the compound’s fluorescence changes in response to the presence of specific ions . In biological systems, it may interact with cellular components to produce fluorescence, aiding in imaging applications .
Comparison with Similar Compounds
Similar Compounds
- **6-butyl-1,3-dioxo-
1,3-Dioxo-2-ethyl-2,3-dihydro-1H-benzo[de]isoquinoline-6-ol: Similar structure but with an ethyl group instead of a methylbutanamide side chain.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
